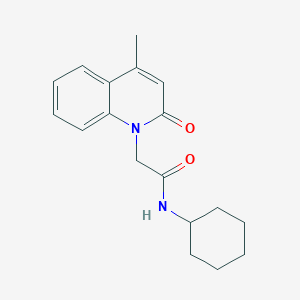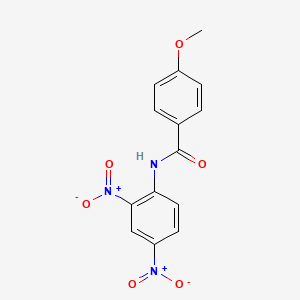![molecular formula C19H29N3O3 B4989478 N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4989478.png)
N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, also known as IBMPBD, is a chemical compound that has been synthesized for scientific research purposes. This compound has been shown to have potential in various applications, including as a tool for studying the mechanisms of certain physiological processes.
Mechanism of Action
The mechanism of action of N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide involves its interaction with ion channels in the brain, specifically the N-methyl-D-aspartate (NMDA) receptor. By binding to this receptor, N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide can modulate the activity of the channel, leading to changes in neuronal signaling and ultimately affecting physiological processes such as learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide are still being studied, but research has shown that it can have an impact on processes such as synaptic plasticity, which is important for learning and memory. Additionally, N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been shown to have an effect on the activity of certain enzymes, including protein kinase C and calcium/calmodulin-dependent protein kinase II, which are involved in various cellular processes.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide in lab experiments is that it has a high affinity for the NMDA receptor, making it a potent tool for studying the activity of this channel. Additionally, N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been shown to be relatively stable and easy to handle in lab settings. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide. One area of focus is on its potential as a therapeutic agent for conditions such as Alzheimer's disease, which is characterized by deficits in learning and memory. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, as well as its potential as a tool for studying other ion channels and cellular processes.
Synthesis Methods
The synthesis of N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide involves several steps, including the reaction of 4-isopropylbenzyl chloride with 3-(4-morpholinyl)propylamine to form the intermediate 4-isopropylbenzyl-3-(4-morpholinyl)propylamine. This intermediate is then reacted with ethanediamine to form N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide.
Scientific Research Applications
N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been used in scientific research for its potential as a tool for studying the mechanisms of certain physiological processes. Specifically, it has been shown to have an effect on the activity of certain ion channels in the brain, which play a role in processes such as learning and memory.
properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-N'-[(4-propan-2-ylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-15(2)17-6-4-16(5-7-17)14-21-19(24)18(23)20-8-3-9-22-10-12-25-13-11-22/h4-7,15H,3,8-14H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUYUAWWNYEEEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(morpholin-4-yl)propyl]-N'-[4-(propan-2-yl)benzyl]ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-(3,4-dimethylphenyl)-5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}benzenesulfonamide](/img/structure/B4989418.png)

![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B4989437.png)


![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate](/img/structure/B4989464.png)
![2-(2-methoxyphenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4989467.png)
![disodium 1,1'-dioxo-5,5a-dihydro-1H,1'H-2,2'-binaphtho[2,1-b]thiophene-7,7'-disulfonate](/img/structure/B4989470.png)

![1,1'-[2-(1-adamantyl)-1,3-dioxo-1,3-propanediyl]bis(4-methylpiperazine)](/img/structure/B4989491.png)
![3-[5-(2,5-dichlorophenyl)-2-furyl]-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4989497.png)
![1-[(4-bromophenoxy)acetyl]-4-(4-ethoxybenzyl)piperazine oxalate](/img/structure/B4989504.png)
